4-Amino-N,N-diethylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

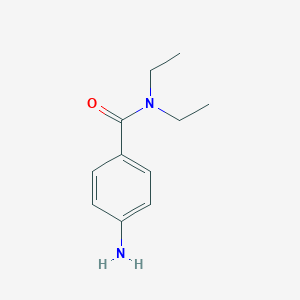

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVOPVJRSRXPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332566 | |

| Record name | 4-Amino-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51207-85-3 | |

| Record name | 4-Amino-N,N-diethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51207-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N,N-diethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-amino-N,N-diethylbenzamide

Executive Summary: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-amino-N,N-diethylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, spectroscopic profile, reactivity, and safe handling protocols. While experimental data for this specific compound is limited in public literature, this guide synthesizes information from established chemical principles and data on structurally related analogs to provide a robust scientific profile. We explore plausible synthetic routes and highlight the compound's potential as a valuable intermediate in organic synthesis, particularly in applications leveraging the directing effects of the N,N-diethylamide group.

Introduction and Molecular Identification

Overview and Significance

This compound is a substituted aromatic amide. Its structure is characterized by a central benzene ring functionalized with a primary amine group at the para-position (C4) and an N,N-diethylcarboxamide group at the C1 position. While not as extensively documented as its close analog procainamide, its unique combination of a nucleophilic amino group and a synthetically versatile amide moiety makes it a compound of interest. The N,N-diethylamide functional group is particularly significant in synthetic organic chemistry as a potent directing group for ortho-metalation reactions, enabling regioselective functionalization of the aromatic ring.[1] This guide serves to consolidate its known and predicted chemical characteristics to facilitate its use in research and development.

Chemical Structure

The structural arrangement of this compound is fundamental to its chemical behavior. The primary aromatic amine offers a site for derivatization, such as diazotization, while the tertiary amide provides steric bulk and electronic influence.[2]

Caption: Chemical structure of this compound.

Nomenclature and Identifiers

Proper identification is critical for regulatory compliance and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 51207-85-3 | [3] |

| Molecular Formula | C₁₁H₁₆N₂O | [3][4] |

| Molecular Weight | 192.26 g/mol | [3] |

| PubChem CID | 458760 | [3] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, including its solubility, stability, and suitability for specific applications. The data presented here are primarily computed, as extensive experimental validation is not widely available in peer-reviewed literature.[3]

| Property | Value | Source |

| Molecular Weight | 192.26 g/mol | [3] |

| XLogP3 | 1.9 | [5] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 192.126263138 Da | [5] |

| Topological Polar Surface Area | 46.3 Ų | [5] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the structure of this compound, the following spectral characteristics are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

-

Aromatic Protons: Two doublets in the aromatic region (approx. 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group will be upfield compared to those ortho to the amide group.

-

Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on solvent and concentration.

-

Ethyl Protons: Two signals for the N-ethyl groups: a quartet for the methylene (-CH₂-) protons (approx. 3.3-3.5 ppm) and a triplet for the methyl (-CH₃) protons (approx. 1.1-1.2 ppm), showing characteristic coupling.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments:[3]

-

Aromatic Carbons: Four signals in the aromatic region (approx. 110-150 ppm). The carbon attached to the amino group (C4) and the carbon attached to the amide group (C1) will be distinct from the other two carbons on the ring.

-

Amide Carbonyl: A signal in the downfield region (approx. 170 ppm) for the C=O carbon.

-

Ethyl Carbons: Two signals in the aliphatic region for the methylene (-CH₂) and methyl (-CH₃) carbons.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[6] For this compound, the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight of the compound.[3]

-

Key Fragments: A prominent fragment at m/z = 120, resulting from the cleavage of the amide C-N bond (McLafferty rearrangement is unlikely) to form the 4-aminobenzoyl cation [H₂N-C₆H₄-CO]⁺.[3] Another significant fragment would be observed at m/z = 72, corresponding to the diethylaminyl cation [N(CH₂CH₃)₂]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups.[6] The IR spectrum of this compound should exhibit the following characteristic absorption bands:

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

-

C=O Stretching: A strong, sharp absorption band around 1630-1680 cm⁻¹ for the tertiary amide carbonyl group.

-

C-N Stretching: Absorptions in the fingerprint region (1000-1350 cm⁻¹) for the C-N bonds of the amide and the aromatic amine.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Synthesis and Reactivity

Proposed Synthetic Pathway

While multiple synthetic routes are possible, a reliable and common method for preparing N,N-disubstituted benzamides involves the reaction of a benzoyl chloride with a secondary amine.[7] A plausible two-step synthesis for this compound starts from 4-nitrobenzoyl chloride.

Step 1: Amidation. 4-nitrobenzoyl chloride is reacted with diethylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This forms the intermediate, 4-nitro-N,N-diethylbenzamide.

Step 2: Reduction. The nitro group of the intermediate is then reduced to a primary amine. This can be achieved using various standard reduction methods, such as catalytic hydrogenation (H₂ gas with a Pd, Pt, or Ni catalyst) or chemical reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl).

This pathway is advantageous because the starting materials are commercially available and the reactions are typically high-yielding and robust.

Chemical Reactivity

-

Aromatic Amine: The primary amino group is a versatile functional handle. It can undergo diazotization when treated with nitrous acid (HNO₂) at low temperatures, forming a diazonium salt. This intermediate is highly useful for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano) onto the aromatic ring via Sandmeyer or related reactions. It can also be used to form azo compounds, which are often colored and have applications as dyes.[2]

-

Amide Group: The tertiary amide bond is generally stable to hydrolysis. It requires harsh acidic or basic conditions to be cleaved. Its primary role in reactivity is often as a directing group in synthesis.

-

Directed ortho-Metalation (DoM): The N,N-diethylamide group is one of the most effective directing groups for DoM.[1] Treatment with a strong base like sec-butyllithium or tert-butyllithium can selectively deprotonate the aromatic positions ortho to the amide. The resulting lithiated species can then be quenched with various electrophiles, allowing for precise and controlled installation of functional groups at the C2 and C6 positions of the benzene ring.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol details the synthesis via the amidation-reduction pathway described above.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Amidation:

-

To a stirred solution of diethylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) cooled to 0 °C in an ice bath, add a solution of 4-nitrobenzoyl chloride (1.0 eq) in DCM dropwise.

-

Remove the cooling bath and allow the mixture to stir at ambient temperature for 18 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-nitro-N,N-diethylbenzamide.

-

-

Reduction:

-

Dissolve the crude intermediate from the previous step in ethanol and concentrated hydrochloric acid.

-

To this solution, add tin (Sn) powder (approx. 3-4 eq) portion-wise, as the reaction can be exothermic.

-

Heat the mixture to reflux and maintain for several hours until TLC indicates the complete consumption of the starting material.

-

Cool the reaction to room temperature and carefully neutralize by adding a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is basic.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Safety, Handling, and Storage

Hazard Identification

Based on GHS classifications for this compound, the following hazards are identified:[3]

-

Acute Toxicity, Oral (Warning): Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Warning): Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[3]

Recommended Handling Procedures

Standard laboratory safety precautions should be followed:[8][9]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with significant potential as a building block in organic synthesis. Its key features—a reactive primary amine and a powerful ortho-directing amide group—provide dual functionality for constructing more complex molecular architectures. While comprehensive experimental data on its properties remains to be published, this guide has provided a robust profile based on established chemical principles, predicted spectroscopic data, and reliable synthetic protocols. This information serves as a valuable resource for researchers aiming to utilize this compound in synthetic chemistry, medicinal chemistry, and materials science.

References

- 1. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H16N2O | CID 458760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-amino-N,N-diethylbenzamide | C11H16N2O | CID 10104045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. prepchem.com [prepchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-amino-N,N-diethylbenzamide

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-amino-N,N-diethylbenzamide, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a substituted benzamide with a diethylamino group attached to the carbonyl carbon and an amino group at the para position of the benzene ring.

Molecular Formula: C₁₁H₁₆N₂O[1][2]

Molecular Weight: 192.26 g/mol [1]

The structural formula of this compound is presented below:

Image Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 51207-85-3 | PubChem[1] |

| Molecular Formula | C₁₁H₁₆N₂O | PubChem[1] |

| Molecular Weight | 192.26 g/mol | PubChem[1] |

| Topological Polar Surface Area | 49.4 Ų (Computed) | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| LogP (XLogP3-AA) | 1.8 (Computed) | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported. However, based on standard organic chemistry transformations, two plausible synthetic routes are outlined below.

Synthesis from 4-Aminobenzoic Acid

This protocol involves the conversion of 4-aminobenzoic acid to its corresponding acyl chloride, followed by amidation with diethylamine.

Step 1: Synthesis of 4-Aminobenzoyl Chloride

-

Materials: 4-aminobenzoic acid, thionyl chloride (SOCl₂), dry dichloromethane (DCM).

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents). Gently reflux the mixture for 2-4 hours, or until the reaction mixture becomes a clear solution. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-aminobenzoyl chloride can be used in the next step, often without further purification.

Step 2: Synthesis of this compound

-

Materials: 4-aminobenzoyl chloride, diethylamine, triethylamine (or another suitable base), dry dichloromethane (DCM).

-

Procedure: Dissolve the crude 4-aminobenzoyl chloride from the previous step in dry DCM. In a separate flask, dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dry DCM. Cool the amine solution in an ice bath and add the 4-aminobenzoyl chloride solution dropwise with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Synthesis from 4-Nitrobenzoic Acid

This alternative route involves the formation of an N,N-diethylamide from 4-nitrobenzoic acid, followed by the reduction of the nitro group.

Step 1: Synthesis of N,N-diethyl-4-nitrobenzamide

-

Procedure: This step is analogous to the synthesis from 4-aminobenzoic acid. First, convert 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using thionyl chloride. Then, react the resulting 4-nitrobenzoyl chloride with diethylamine in the presence of a base to yield N,N-diethyl-4-nitrobenzamide.

Step 2: Reduction of the Nitro Group

-

Materials: N,N-diethyl-4-nitrobenzamide, a reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate).

-

Procedure (using SnCl₂): Dissolve N,N-diethyl-4-nitrobenzamide in ethanol. Add an excess of tin(II) chloride dihydrate (e.g., 3-5 equivalents) and heat the mixture to reflux for several hours. After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated to give this compound.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.

References

IUPAC name for 4-amino-N,N-diethylbenzamide

An In-Depth Technical Guide to 4-amino-N,N-diethylbenzamide: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic amide of significant interest in medicinal chemistry and organic synthesis. The document delineates the compound's precise chemical identity according to IUPAC nomenclature, details its key physicochemical properties, and presents a robust, step-by-step protocol for its laboratory synthesis via nucleophilic acyl substitution. The rationale behind experimental choices and methods for purification and characterization are explained to ensure scientific integrity and reproducibility. Furthermore, this guide explores the compound's emerging applications as a crucial synthetic intermediate in the development of novel therapeutics, particularly in the domain of opioid receptor agonists. Safety, handling, and hazard information are also provided to ensure safe laboratory practice. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

This compound is a primary aromatic amine and a tertiary carboxamide. Its structure consists of a benzamide core where the amide nitrogen is substituted with two ethyl groups, and the benzene ring is substituted with an amino group at the para-position (position 4).

IUPAC Nomenclature and Chemical Identifiers

-

IUPAC Name : this compound[1]

-

CAS Number : 51207-85-3[1]

-

Synonyms : 4-aminobenzoic acid diethylamide[1]

It is critical to distinguish this compound from structurally related molecules. For instance, the well-known insect repellent DEET is N,N-diethyl-3-methylbenzamide, and the antiarrhythmic drug Procainamide is 4-amino-N-[2-(diethylamino)ethyl]benzamide.[3][4] The specific placement of the amino group and the nature of the amide substituents confer distinct chemical and biological properties to this compound.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These properties are essential for its handling, purification, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Weight | 192.26 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Computed Melting Point | Data not widely available | |

| Computed Boiling Point | Data not widely available | |

| Solubility | Data not widely available; expected to have some solubility in polar organic solvents. | |

| pKa (Basic) | Predicted ~4.5 (for the aromatic amine) | |

| LogP | Predicted ~1.9-2.1 |

Synthesis and Characterization

The most direct and common method for synthesizing tertiary amides like this compound is the reaction of a suitable acyl chloride with a secondary amine.[5][6] This pathway involves the nucleophilic attack of diethylamine on the electrophilic carbonyl carbon of 4-aminobenzoyl chloride.

Synthetic Workflow Overview

The synthesis is a two-step process starting from the commercially available 4-aminobenzoic acid.

-

Step 1: Acyl Chloride Formation : Conversion of 4-aminobenzoic acid to 4-aminobenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Step 2: Amidation : Reaction of the in-situ generated 4-aminobenzoyl chloride with diethylamine to form the final product. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, preventing it from protonating the diethylamine and rendering it non-nucleophilic.[8]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-aminobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Diethylamine

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, reflux apparatus, and magnetic stirrer

-

Rotary evaporator

Procedure:

Part A: Synthesis of 4-Aminobenzoyl Chloride Hydrochloride

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 4-aminobenzoic acid (1.0 eq).

-

Reaction: Carefully add an excess of thionyl chloride (e.g., 5-10 eq) to the flask.

-

Heating: Heat the mixture to reflux (approx. 76 °C) and maintain for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases and all the solid has dissolved.

-

Causality Insight: Refluxing ensures the reaction goes to completion. The amino group of the starting material will be protonated under these acidic conditions, forming the hydrochloride salt, which protects it from reacting with the thionyl chloride.

-

-

Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is 4-aminobenzoyl chloride hydrochloride, which can be used directly in the next step.

Part B: Synthesis of this compound

-

Setup: Suspend the crude 4-aminobenzoyl chloride hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath (0 °C).

-

Amine Addition: In a separate flask, dissolve diethylamine (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM.

-

Causality Insight: Two equivalents of base are required: one to neutralize the hydrochloride salt of the acyl chloride and another to quench the HCl produced during the amidation reaction.[8] Using a slight excess of diethylamine ensures complete consumption of the acyl chloride.

-

-

Reaction: Add the diethylamine/triethylamine solution dropwise to the cooled acyl chloride suspension with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the disappearance of the starting material.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities), water, and finally brine.

-

Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the aromatic protons (two doublets in the aromatic region), the ethyl groups (a quartet and a triplet), and a broad singlet for the -NH₂ protons.

-

¹³C NMR: Will show distinct signals for the carbonyl carbon, the aromatic carbons (four signals due to symmetry), and the two carbons of the ethyl groups.

-

FT-IR Spectroscopy: Will display characteristic absorptions for the N-H stretching of the primary amine (~3300-3400 cm⁻¹), C=O stretching of the tertiary amide (~1630 cm⁻¹), and C-N stretching.

-

Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 192.13, corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

While not a widely known end-product itself, this compound serves as a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the field of pharmacology. Its bifunctional nature (an aromatic amine and a stable amide) allows for further chemical modification.

Intermediate for Opioid Receptor Agonists

Recent research has identified the N,N-diethylbenzamide moiety as a key pharmacophore in the development of novel agonists for the delta opioid receptor (DOR).[9][10] DOR agonists are being investigated as a new class of analgesics with the potential for reduced side effects (such as respiratory depression and addiction liability) compared to traditional mu-opioid receptor agonists like morphine.

The 4-amino group on the benzamide ring provides a reactive handle for building out the molecular structure. It can be used as a nucleophile to be coupled with other molecular fragments, leading to the creation of extensive libraries of compounds for screening. For example, it can participate in reactions like Buchwald-Hartwig amination or reductive amination to link the benzamide core to other cyclic or heterocyclic systems.

Caption: Role as a building block in medicinal chemistry.

Safety and Handling

This compound must be handled with appropriate laboratory precautions. Based on GHS classifications from supplier data, the compound presents the following hazards:

-

Hazard Statements :

-

Precautionary Measures :

-

P261 & P264: Avoid breathing dust/fumes and wash skin thoroughly after handling.[12]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12][13]

-

P301+P317 & P302+P352: If swallowed, get medical advice. If on skin, wash with plenty of water.[1]

-

P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[12][13]

-

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. All work should be performed in a well-ventilated fume hood.

Conclusion

This compound is a precisely defined chemical compound with significant potential as a synthetic intermediate. Its straightforward synthesis from readily available precursors, combined with the reactive nature of its primary amino group, makes it an attractive building block for constructing complex molecular architectures. Its demonstrated utility in the development of novel delta opioid receptor agonists highlights its importance for professionals in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe application in a research setting.

References

- 1. This compound | C11H16N2O | CID 458760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Procainamide - Wikipedia [en.wikipedia.org]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-amino-N,N-diethylbenzamide | C11H16N2O | CID 10104045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Synthesis pathways for 4-amino-N,N-diethylbenzamide derivatives

An In-depth Technical Guide to the Synthesis of 4-amino-N,N-diethylbenzamide Derivatives

Executive Summary

The this compound scaffold is a cornerstone in medicinal chemistry, most notably embodied by Procainamide, a Class IA antiarrhythmic agent used to treat cardiac arrhythmias.[1][2] The synthesis of derivatives based on this core structure is of significant interest for the development of novel therapeutic agents. This guide provides a comprehensive overview of the principal synthetic pathways for creating this compound and its analogues. We will explore two primary strategies: a linear synthesis commencing from 4-nitrobenzoic acid and an alternative route involving the protection and subsequent deprotection of 4-aminobenzoic acid. Furthermore, modern direct amidation techniques employing coupling reagents are discussed. Each pathway is analyzed for its mechanistic underpinnings, experimental considerations, and relative advantages, providing researchers with a robust framework for strategic synthetic planning and execution.

Introduction: Significance and Synthetic Overview

The this compound core is characterized by a benzene ring substituted with an amino group and an N,N-diethylcarboxamide group at the para (1,4) positions. Its structural analogue, Procainamide, functions by blocking fast sodium channels in the heart muscle, thereby slowing conduction velocity and reducing myocardial excitability.[1][3] The amide linkage in this structure is critical for its biological activity and metabolic stability, offering a longer half-life compared to its ester counterpart, procaine.[3]

The synthesis of this scaffold and its derivatives is a frequent objective in drug discovery. The primary challenge lies in the strategic formation of the amide bond while managing the reactivity of the aromatic amino group. The most prevalent industrial and laboratory-scale syntheses begin with inexpensive, readily available starting materials like 4-nitrobenzoic acid or 4-aminobenzoic acid.[4][5][6] The choice of pathway often depends on factors such as functional group tolerance of the desired derivative, scalability, cost, and environmental impact.

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule, this compound, reveals two logical disconnections that form the basis of our primary synthetic strategies.

-

C-N Amide Bond Disconnection: The most apparent disconnection is at the amide bond. This suggests a reaction between a 4-aminobenzoyl derivative (the acyl donor) and diethylamine (the nucleophile). The acyl donor can be an activated form of 4-aminobenzoic acid, such as an acyl chloride.

-

Aromatic C-N Bond Precursor: The aromatic amino group can be derived from a precursor functional group, most commonly a nitro group. This leads to a key intermediate, 4-nitro-N,N-diethylbenzamide, which can be synthesized and then reduced in the final step.

These two disconnections give rise to the main pathways detailed below.

Primary Synthetic Pathway: The Nitro-Intermediate Route

This is arguably the most common and industrially relevant method, proceeding in three main steps from 4-nitrobenzoic acid.[4][6][7] This route avoids the need for protecting the reactive aniline nitrogen, as the amino group is introduced in its less reactive nitro form and only revealed in the final step.

Caption: The Nitro-Intermediate Synthetic Pathway.

Step 1: Formation of 4-Nitrobenzoyl Chloride

The synthesis begins by activating the carboxylic acid of 4-nitrobenzoic acid to make it a more potent electrophile.[8] The most common method is conversion to an acyl chloride.

-

Reagent of Choice: Thionyl chloride (SOCl₂) is widely used for this transformation.[9] Its primary advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. Other chlorinating agents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used.[9][10]

-

Mechanism & Rationale: The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A subsequent cascade of elimination steps, driven by the formation of a stable sulfur-oxygen double bond, results in the substitution of the -OH group with a -Cl atom. This conversion is crucial because the acyl chloride is far more reactive towards nucleophiles like amines than the parent carboxylic acid.[11]

Step 2: Amide Bond Formation (Amidation)

The highly reactive 4-nitrobenzoyl chloride is then reacted with diethylamine to form the amide bond. This is a classic nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[12]

-

Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or below.[12]

-

Causality of Base Addition: The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the unreacted diethylamine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base such as triethylamine (Et₃N), pyridine, or an excess of diethylamine itself is added to neutralize the HCl as it is formed.[12]

Step 3: Reduction of the Aromatic Nitro Group

The final step is the chemoselective reduction of the nitro group to an amine without affecting the amide bond. Several methods are available, each with distinct advantages.

-

Catalytic Hydrogenation: This is a clean and efficient method, often employing a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[13] It typically provides high yields with water as the only byproduct. However, it requires specialized equipment (e.g., a Parr shaker) and can be hazardous due to the flammability of hydrogen gas and the potential for unstable hydroxylamine intermediates to decompose exothermically.[13][14]

-

Metal-Acid Reduction: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like HCl or acetic acid.[13][15] Iron powder is often preferred due to its low cost and reduced toxicity.[15] This method is tolerant of many functional groups but can require a strenuous aqueous workup to remove metal salts.

-

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, with reagents like hydrazine hydrate in the presence of a catalyst (e.g., Fe(OH)₃ or Raney Nickel).[4][5] This approach avoids the need for high-pressure hydrogenation equipment.

Alternative Synthetic Pathway: The Amino-First Route

An alternative strategy starts with 4-aminobenzoic acid. This route is conceptually more direct but introduces the complexity of protecting the aniline amino group to prevent it from interfering with the amide bond formation step.

Caption: The Amino-First Synthetic Pathway with Protection.

-

Rationale for Protection: The amino group of 4-aminobenzoic acid is nucleophilic and would compete with the desired diethylamine during the amidation step. Furthermore, it is incompatible with harsh activating agents like thionyl chloride. Therefore, it must be "masked" with a protecting group, such as the tert-butoxycarbonyl (Boc) group, which is stable to the coupling conditions but easily removed later.[16]

-

Amidation with Coupling Reagents: After protection, the carboxylic acid can be coupled directly with diethylamine using modern amide coupling reagents. This approach avoids the isolation of a reactive acyl chloride intermediate.[8][17][18]

-

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate readily reacts with diethylamine. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions.[18]

-

Phosphonium/Aminium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and lead to rapid amide bond formation with minimal side products, though they are more expensive.[18][19]

-

-

Deprotection: The final step involves the removal of the protecting group. For the Boc group, this is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like DCM.[16]

Experimental Protocols

Protocol 1: Synthesis via the Nitro-Intermediate Route

Step A: Synthesis of 4-Nitrobenzoyl chloride [7][9]

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, add 4-nitrobenzoic acid (1.0 eq).

-

Add excess thionyl chloride (SOCl₂) (approx. 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq) can be added to accelerate the reaction.[7]

-

Heat the mixture to reflux (approx. 75-80 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.[7]

-

Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation).

-

The resulting crude 4-nitrobenzoyl chloride, a yellow solid, can be used directly in the next step or purified by recrystallization from a solvent like carbon tetrachloride.[9]

Step B: Synthesis of 4-Nitro-N,N-diethylbenzamide

-

Dissolve the crude 4-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

-

Cool the solution in an ice bath to 0 °C.

-

In a separate flask, dissolve diethylamine (2.2 eq) in the same solvent.

-

Add the diethylamine solution dropwise to the stirred 4-nitrobenzoyl chloride solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by chromatography if necessary.

Step C: Synthesis of this compound (Fe/HCl Reduction) [15]

-

To a round-bottom flask, add 4-nitro-N,N-diethylbenzamide (1.0 eq) and a solvent mixture, such as ethanol and water.

-

Add iron powder (Fe) (approx. 5 eq).

-

Add a catalytic amount of concentrated hydrochloric acid (HCl).

-

Heat the mixture to reflux and stir vigorously for 2-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction and filter it through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Basify the remaining aqueous solution with a base (e.g., NaOH or Na₂CO₃) to pH > 10.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Protocol 2: Synthesis via EDC/HOBt Coupling

-

To a stirred solution of N-Boc-4-aminobenzoic acid (1.0 eq) in an anhydrous solvent like DCM or DMF, add HOBt (1.1 eq) and EDC (1.1 eq).[12][18]

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add diethylamine (1.2 eq) to the reaction mixture, followed by a base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Dilute the reaction with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase to yield crude N-Boc-4-amino-N,N-diethylbenzamide. Purify as needed.

-

For deprotection, dissolve the purified intermediate in DCM and add an excess of Trifluoroacetic Acid (TFA) (e.g., 5-10 eq).

-

Stir at room temperature for 1-3 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated NaHCO₃ solution to neutralize residual acid and isolate the free amine product.

Comparison of Synthetic Pathways

| Parameter | Nitro-Intermediate Route | Amino-First (Protected) Route |

| Starting Material Cost | Low (4-nitrobenzoic acid is inexpensive) | Moderate (4-aminobenzoic acid and Boc₂O) |

| Number of Steps | 3 (Acylation, Amidation, Reduction) | 3 (Protection, Amidation, Deprotection) |

| Reagent Cost | Generally low (SOCl₂, Fe, HCl) | Can be high (Coupling reagents like HATU) |

| Scalability | High; well-established for industrial production.[6] | Moderate; coupling reagents can be expensive at scale. |

| Safety Concerns | Use of corrosive SOCl₂; potentially hazardous nitro reduction (H₂ gas or exothermic decomposition).[14] | Use of corrosive/toxic reagents (TFA); carbodiimides can be allergens. |

| Waste Generation | Generates metal salt waste from reduction. | Can generate significant waste from coupling reagent byproducts (e.g., DCU from DCC). |

| Functional Group Tolerance | Reduction step may affect other sensitive groups. | Milder conditions are generally more tolerant of diverse functional groups. |

| Overall Yield | Generally good to excellent. | Good, but depends heavily on coupling efficiency. |

Conclusion

The synthesis of this compound derivatives can be accomplished through several reliable pathways. The choice of strategy is a critical decision driven by the specific goals of the research. The Nitro-Intermediate Route is a powerful, cost-effective, and scalable method, making it ideal for the synthesis of the parent compound and simple analogues. Its primary drawbacks are the sometimes harsh conditions and safety considerations associated with the reduction step.

Conversely, the Amino-First Route utilizing protecting groups and modern coupling reagents offers greater flexibility and milder reaction conditions. This makes it particularly suitable for creating complex derivatives with sensitive functional groups and for applications in medicinal chemistry where rapid library synthesis is required. While potentially more expensive, the enhanced chemoselectivity and broader substrate scope provide significant advantages for drug discovery and development professionals.

References

- 1. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Procainamide - Wikipedia [en.wikipedia.org]

- 4. CN104193646B - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Production method of p-aminobenzamide - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN104193646A - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 11. 4-Aminobenzoyl Chloride|Research Chemical|CAS 16106-38-0 [benchchem.com]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mt.com [mt.com]

- 15. researchgate.net [researchgate.net]

- 16. US7858399B2 - Synthesis and application of procainamide analogs for use in an immunoassay - Google Patents [patents.google.com]

- 17. hepatochem.com [hepatochem.com]

- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. books.rsc.org [books.rsc.org]

Physical and chemical properties of 4-amino-N,N-diethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N,N-diethylbenzamide is a chemical compound belonging to the benzamide class. Benzamides are a versatile structural motif found in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the amino group at the 4-position of the benzene ring, combined with the N,N-diethylamide functionality, imparts specific physicochemical characteristics that are of interest in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of relevant experimental workflows.

Core Physical and Chemical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. The following table summarizes the available computed data for the target compound, alongside experimental data for the closely related compound, N,N-diethylbenzamide, for comparative purposes. The presence of the 4-amino group is expected to significantly influence properties such as melting point, boiling point, solubility, and pKa.

| Property | This compound | N,N-diethylbenzamide (for comparison) |

| Molecular Formula | C₁₁H₁₆N₂O | C₁₁H₁₅NO |

| Molecular Weight | 192.26 g/mol [1] | 177.24 g/mol [2] |

| CAS Number | 51207-85-3[1] | 1696-17-9[2] |

| Melting Point | Data not available | 38-40 °C[3] |

| Boiling Point | Data not available | 146-150 °C at 15 mmHg[3] |

| Solubility | Data not available | Sparingly soluble in water[4] |

| pKa | Data not available | -1.14 ± 0.70 (Predicted) |

| Appearance | Data not available | White to yellow to green clear liquid |

| InChIKey | RNVOPVJRSRXPSX-UHFFFAOYSA-N[1] | JLNGEXDJAQASHD-UHFFFAOYSA-N[2] |

| SMILES | CCN(CC)C(=O)C1=CC=C(C=C1)N[1] | CCN(CC)C(=O)C1=CC=CC=C1[2] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on established synthetic methodologies for related compounds, a plausible two-step synthesis can be proposed. This involves the amidation of 4-nitrobenzoyl chloride with diethylamine, followed by the reduction of the nitro group to an amino group.

Protocol: Synthesis of this compound

Step 1: Synthesis of N,N-diethyl-4-nitrobenzamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Addition of 4-nitrobenzoyl chloride: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled diethylamine solution with vigorous stirring. An acid scavenger, such as triethylamine or pyridine (1.2 equivalents), should be included in the reaction mixture to neutralize the HCl byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N,N-diethyl-4-nitrobenzamide. The product can be further purified by column chromatography on silica gel.

Step 2: Reduction of N,N-diethyl-4-nitrobenzamide to this compound

-

Reaction Setup: Dissolve the N,N-diethyl-4-nitrobenzamide from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the complete disappearance of the starting material.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow for In Vitro Biological Assays

The following diagram outlines a general workflow for conducting in vitro biological assays on N,N-dialkylbenzamides, a class of compounds that includes this compound. This workflow is applicable for screening and characterizing the biological activity of such compounds.[5]

Caption: Generalized workflow for in vitro biological assays.

References

- 1. This compound | C11H16N2O | CID 458760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Eureka | Patsnap [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-amino-N,N-diethylbenzamide

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-amino-N,N-diethylbenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available, quantitative solubility data for this compound, this document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to determine and interpret its solubility in various solvent systems. By integrating theoretical principles with detailed, field-proven experimental protocols, this guide serves as a self-validating framework for generating reliable and reproducible solubility data, crucial for process development, formulation design, and preclinical assessment.

Introduction to this compound: A Profile

This compound is a substituted benzamide derivative featuring a primary aromatic amine and a tertiary amide. Its molecular structure dictates its physicochemical properties and, consequently, its behavior in different solvent environments.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 192.26 g/mol | --INVALID-LINK--[1] |

| Melting Point | 124-125 °C | --INVALID-LINK-- |

| Predicted pKa | 3.02 ± 0.10 | --INVALID-LINK--[2] |

Theoretical Framework for Solubility

The solubility of a crystalline solid in a liquid solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a qualitative framework for predicting solubility. The molecular structure of this compound, with its distinct polar and nonpolar regions, suggests a nuanced solubility profile.

Figure 2: Intermolecular interactions influencing the solubility of this compound.

Predicted Solubility Profile

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The primary amine and tertiary amide groups can participate in hydrogen bonding with protic solvents. However, the nonpolar benzene ring and diethyl groups will likely limit high solubility. Moderate solubility is expected in alcohols, while solubility in water is anticipated to be lower but significantly influenced by pH.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, ethyl acetate): These solvents can act as hydrogen bond acceptors for the primary amine protons and engage in dipole-dipole interactions with the amide group. Good solubility is predicted in these solvents, particularly in DMSO and acetone.[3]

-

Nonpolar Solvents (e.g., hexane, toluene, benzene): The energy required to overcome the strong intermolecular forces within the crystal lattice of this compound is unlikely to be compensated by the weak van der Waals interactions with nonpolar solvents. Therefore, low solubility is expected.

The Critical Role of pH in Aqueous Solubility

The primary aromatic amine group in this compound is basic and will be protonated in acidic solutions. The predicted pKa of approximately 3.02 suggests that at a pH below this value, the compound will predominantly exist as its more soluble cationic conjugate acid.[2] Conversely, at a pH significantly above 3.02, the neutral, less soluble form will prevail. This pH-dependent solubility is a critical consideration in drug development, impacting everything from formulation to oral absorption.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[4][5] This technique involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period to achieve a saturated solution.

Shake-Flask Method: A Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is achieved.[6][7] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure that no solid particles are transferred, centrifugation or filtration using a syringe filter (e.g., 0.22 µm PTFE) is highly recommended.[6]

-

-

Sample Preparation for Analysis:

-

Dilute the clear, saturated solution with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.

-

Figure 3: Experimental workflow for the shake-flask solubility determination method.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for quantifying the concentration of aromatic compounds like this compound.[8]

-

Instrumentation and Column:

-

An HPLC system equipped with a UV detector is required.

-

A reverse-phase C18 column is a suitable choice for this analysis.

-

-

Mobile Phase:

-

A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The exact composition should be optimized to achieve good peak shape and retention time.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Perform serial dilutions of the stock solution to create a series of calibration standards of decreasing concentrations.

-

-

Analysis and Quantification:

-

Inject the calibration standards into the HPLC system and record the peak areas at the wavelength of maximum absorbance for this compound.

-

Generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted samples from the solubility experiment and determine their concentrations from the calibration curve.

-

Calculate the original solubility in the saturated solution by applying the dilution factor.

-

Data Presentation and Interpretation

For ease of comparison and use in further calculations, solubility data should be presented in a clear and structured format.

Table 1: Solubility of this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.0) | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Methanol | Polar Protic | ||

| Acetone | Polar Aprotic | ||

| Acetonitrile | Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||

| Ethyl Acetate | Polar Aprotic | ||

| Toluene | Nonpolar | ||

| Hexane | Nonpolar |

Interpretation of Results:

The experimentally determined solubility data should be compared with the predicted profile. Any significant deviations may indicate specific solute-solvent interactions that were not initially apparent. For example, higher than expected solubility in a particular solvent might suggest the formation of a stable solvate. Inconsistent results between replicates can point to issues such as incomplete equilibration, temperature fluctuations, or analytical errors.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with a detailed, practical protocol for experimental measurement, researchers are well-equipped to generate the high-quality data necessary for advancing their research and development objectives. The methodologies outlined herein are designed to ensure scientific integrity and produce reliable, reproducible results, which are fundamental to the successful progression of any project involving this important chemical entity.

References

- 1. This compound | C11H16N2O | CID 458760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

The Diverse Biological Landscape of N,N-Dialkylbenzamides: A Technical Guide

An In-depth Exploration of the Pharmacological and Protective Potential of N,N-Dialkylbenzamides for Researchers, Scientists, and Drug Development Professionals.

The N,N-dialkylbenzamide scaffold is a versatile structural motif that forms the basis of a wide array of biologically active molecules.[1] Ranging from widely used consumer products to promising therapeutic candidates, these compounds exhibit a remarkable breadth of activity, including insect repellency, anticancer, and antimicrobial effects. The specific biological function is intricately linked to the nature of the alkyl groups on the amide nitrogen and the substitution patterns on the aromatic ring.[1] This technical guide provides a comprehensive overview of the primary biological activities of N,N-dialkylbenzamides, presenting key quantitative data, detailed experimental protocols, and visual workflows and signaling pathways to support further research and development.

Insect Repellent Activity

Perhaps the most well-known application of an N,N-dialkylbenzamide is in insect repellency, exemplified by N,N-Diethyl-3-methylbenzamide (DEET).[1][2] This class of compounds provides effective protection against a variety of biting insects, thereby helping to prevent the transmission of vector-borne diseases.[2][3]

Mechanism of Action

While historically thought to act by simply masking the host's scent, the mechanism of action for DEET is more complex. Evidence suggests that DEET acts on the insect's nervous system.[4] It has been shown to be a poor inhibitor of acetylcholinesterase (AChE) at realistic exposure concentrations.[5][6] Instead, DEET appears to target octopaminergic synapses in insects.[5][6] It functions as an octopamine receptor agonist, leading to neuroexcitatory effects that are toxic to insects.[5][7] This action is blocked by phentolamine, an octopamine receptor antagonist, providing strong evidence for this targeted mechanism.[5][7]

Quantitative Data: Repellent Efficacy

The efficacy of N,N-dialkylbenzamides as insect repellents is typically measured by the duration of protection against bites. The data below summarizes the performance of representative compounds against common mosquito vectors.

| Compound | Concentration | Mosquito Species | Protection Time (Hours) | Percent Protection (%) | Reference |

| N,N-Diethylbenzamide (TRIG) | 15% | Anopheles arabiensis | ~6 | >90 | [3] |

| N,N-Diethylbenzamide (TRIG) | 15% | Culex quinquefasciatus | ~6 | >90 | [3] |

| N,N-Diethyl-3-methylbenzamide (DEET) | 20% | Anopheles arabiensis | ~6 | >90 | [3] |

| N,N-Diethyl-3-methylbenzamide (DEET) | 20% | Culex quinquefasciatus | ~6 | >90 | [3] |

| N,N-Diethylphenylacetamide (DEPA) | 20% | Aedes aegypti | >4 | Not Specified | [8] |

Experimental Protocol: Human Landing Catch (HLC)

The Human Landing Catch (HLC) is considered the gold standard method for evaluating the efficacy of topical repellents under field conditions.[9]

Objective: To determine the complete protection time (CPT) of a topical repellent against biting insects.

Materials:

-

Test repellent formulation

-

Control substance (e.g., ethanol)

-

Oral aspirator[10]

-

Collection cups, labeled by hour and location[10]

-

Protective clothing (jumpsuit, head net, gloves)[2]

-

Stool

-

Timer

Procedure:

-

Subject Recruitment and Consent: Recruit human volunteers and obtain informed consent. Exclude individuals with known sensitivity to repellents or insect bites.[5][9] For studies in disease-endemic areas, provide anti-malarial prophylaxis and ensure ethical oversight.[9]

-

Site Selection: Choose a location with a known presence of the target mosquito species. Simultaneous indoor and outdoor stations can be used to assess biting behavior.[10]

-

Repellent Application: Apply a standardized dose of the repellent formulation evenly to a defined area of the subject's skin, typically the lower legs.[2] The rest of the body must be fully protected.[2] An untreated control subject or the subject's other leg (tested on a subsequent day) is used for comparison.[2]

-

Mosquito Collection:

-

Collectors sit on a stool with their treated legs exposed.[10]

-

For a set period (e.g., 50 minutes of each hour), any mosquito that lands on the exposed skin is collected using an oral aspirator before it bites.[10]

-

The collected mosquitoes are transferred to a labeled collection cup for that specific time interval.[10]

-

-

Data Recording: The endpoint is typically the first confirmed bite or landing, depending on the study design.[5] The time from application to this event is recorded as the complete protection time (CPT).

-

Rotation: To minimize bias from individual attractiveness or collector skill, subjects should rotate between sampling stations throughout the evaluation period.[10]

-

Species Identification: Collected mosquitoes are later identified in the laboratory to confirm the target species.[2]

Anticancer Activity

Several N,N-dialkylbenzamide derivatives have been identified as potent inhibitors of cancer cell proliferation, with some acting as tubulin polymerization inhibitors.[10][11] These compounds represent a promising avenue for the development of novel chemotherapeutic agents.

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism for the anticancer activity of certain N,N-benzylbenzamide derivatives is the disruption of microtubule dynamics.[11] Microtubules are essential for forming the mitotic spindle during cell division.[12] These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[10][12] This inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).

In addition to tubulin inhibition, other benzamide derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This is often triggered by cellular stress, such as that induced by cytotoxic drugs.[8] The process involves the release of cytochrome c from the mitochondria, which activates a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3), leading to the systematic dismantling of the cell.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of N,N-dialkylbenzamide derivatives is quantified by their IC50 values, which represent the concentration required to inhibit the growth of cancer cell lines by 50%.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 | Prostate Cancer | 2.5 | |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 | Prostate Cancer | 2.5 | |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 | Prostate Cancer | 6.5 | |

| Imidazole-based N-phenylbenzamide (4f) | A549 | Lung Cancer | 7.5 | |

| Imidazole-based N-phenylbenzamide (4f) | HeLa | Cervical Cancer | 9.3 | |

| Imidazole-based N-phenylbenzamide (4f) | MCF-7 | Breast Cancer | 8.9 | |

| N-benzylbenzamide derivative (20b) | Various | Multiple | 0.012 - 0.027 | [11] |

| N-benzylarylamide-dithiocarbamate (I-25) | MGC-803 | Gastric Cancer | 0.017 | [10] |

| N-benzylarylamide-dithiocarbamate (I-25) | HCT-116 | Colon Cancer | 0.044 | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[3]

Objective: To determine the IC50 value of a test compound on a cancer cell line.

Materials:

-

96-well flat-bottom tissue culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (N,N-dialkylbenzamide derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., DMSO).[1]

-

Incubation: Incubate the plates for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[1]

-

MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[3]

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2). During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals. Allow the plate to stand in the incubator overnight if necessary for complete solubilization.[3]

-

Absorbance Reading: Measure the absorbance of the samples on a multi-well spectrophotometer. The wavelength for measuring the formazan product is between 550 and 600 nm.[3] A reference wavelength of >650 nm can be used to subtract background noise.[3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. Caspase activity modulators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Extrinsic & Intrinsic Apoptosis Pathways Diagram [scispace.com]

- 12. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Substituted Benzamides: A Technical Guide

Substituted benzamides are a versatile class of pharmacologically active compounds with a broad spectrum of clinical applications, ranging from antipsychotic and prokinetic agents to emerging cancer therapeutics. Their diverse mechanisms of action are centered on their ability to selectively interact with various protein targets, primarily G-protein coupled receptors (GPCRs) and enzymes. This technical guide provides an in-depth exploration of the core mechanisms of action of substituted benzamides, focusing on their interactions with dopamine D2/D3 receptors, serotonin 5-HT4 receptors, and histone deacetylases (HDACs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the molecular pharmacology, experimental methodologies, and structure-activity relationships that define this important class of drugs.

Substituted Benzamides as Dopamine D2/D3 Receptor Antagonists

A prominent class of substituted benzamides exerts its therapeutic effects in psychiatric disorders through the antagonism of dopamine D2 and D3 receptors.[1][2] These compounds are classified as typical and atypical antipsychotics and are crucial in the management of schizophrenia and other psychotic disorders.[3]

Molecular Mechanism of Action

The antipsychotic effect of substituted benzamides like amisulpride and sulpiride stems from their ability to block dopamine binding to D2 and D3 receptors in the mesolimbic and mesocortical pathways of the brain.[1][3] These receptors are coupled to inhibitory G-proteins (Gi/o).[4] Antagonism of these receptors prevents the downstream signaling cascade that leads to a reduction in cyclic adenosine monophosphate (cAMP) levels.[4][5]